Pyridazino[4,5-g]phthalazine
CAS No.: 260-63-9
Cat. No.: VC8375608
Molecular Formula: C10H6N4
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260-63-9 |
|---|---|
| Molecular Formula | C10H6N4 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | pyridazino[4,5-g]phthalazine |
| Standard InChI | InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H |
| Standard InChI Key | JQOOECKVFBSOFZ-UHFFFAOYSA-N |
| SMILES | C1=C2C=NN=CC2=CC3=CN=NC=C31 |
| Canonical SMILES | C1=C2C=NN=CC2=CC3=CN=NC=C31 |
Introduction
Structural Characteristics and Molecular Properties
Pyridazino[4,5-g]phthalazine consists of a phthalazine core fused with pyridazine rings at the 4,5-g positions, yielding a planar tricyclic system with conjugated π-electrons (Figure 1). The molecular formula C₁₀H₆N₄ corresponds to a molecular weight of 182.18 g/mol . Its SMILES notation (n1ncc2c(c1)cc1c(c2)cnnc1) reflects the connectivity of nitrogen atoms at positions 1, 4, 5, and 8, creating a rigid, aromatic framework .
Spectroscopic Validation
Infrared (IR) spectroscopy of related pyridazino-phthalazine derivatives reveals characteristic absorption bands at ~1653 cm⁻¹ for carbonyl groups and ~1561 cm⁻¹ for aromatic C=C stretching . Nuclear magnetic resonance (NMR) studies show distinct proton environments: pyridazine ring protons resonate between δ 7.8–8.4 ppm, while bridgehead protons appear upfield due to shielding effects . Carbon-13 NMR spectra exhibit peaks for carbonyl carbons near δ 160–170 ppm and aromatic carbons at δ 120–140 ppm .
Computational Insights
Density functional theory (DFT) calculations on analogous systems, such as pyridazino[3,4,5-de]phthalazines, predict high electron affinity (>3.5 eV) and low-energy LUMO orbitals (-1.8 eV), suggesting utility as electron-transport materials . While explicit solvent models minimally affect redox potentials, implicit solvation methods (e.g., PCM) remain sufficient for predicting electrochemical behavior .
Table 1: Key Physical Properties of Pyridazino[4,5-g]phthalazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆N₄ | |
| Molecular Weight | 182.18 g/mol | |
| Melting Point | 330–332°C (derivatives) | |
| IR ν(C=O) | 1653 cm⁻¹ | |
| ¹H NMR (Aromatic) | δ 7.8–8.4 ppm |
Synthetic Methodologies
Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones
A 2022 study demonstrated that heating 4-hydrazinylquinolin-2(1H)-ones (2a–g) in pyridine induces autoxidation, yielding pyridazino[4,5-g]phthalazine derivatives (3a–g) in 75–86% yields . The reaction proceeds via oxidative dimerization, where hydrazine groups eliminate ammonia to form the central pyridazine ring. Key conditions include:
-
Solvent: Pyridine (reflux, 6–12 hours)
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Workup: Precipitation in iced water followed by recrystallization
Table 2: Representative Synthesis of 5,8-Diethyl Derivative (3a)
| Parameter | Detail |
|---|---|
| Starting Material | 4-Hydrazinylquinolin-2(1H)-one |
| Reaction Time | 6 hours |
| Yield | 86% |
| Recrystallization Solvent | Ethanol/Water |
| Melting Point | 330–332°C |
Hydrazine-Mediated Cyclization
Early synthetic routes involved bromination of methylbenzoic acids followed by hydrazine treatment. For instance, tetrabromination of 2,6-dimethylbenzoic acid with Br₂/CCl₄, followed by hydrazine hydrate, produced pyridazino[3,4,5-de]phthalazines in 58% yields . Although this method targets a regioisomer, it highlights the generality of hydrazine in constructing pyridazine rings.
Challenges in Cyclization
Attempted cyclizations of hydrazone intermediates (e.g., 13) often face solubility issues, requiring harsh conditions (e.g., dimethylformamide at 150°C) . Contamination by azine byproducts necessitates careful purification via sublimation or chromatographic methods .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient core undergoes regioselective substitutions at positions 5 and 8. Alkylation with ethyl iodide in basic media introduces substituents without disrupting the aromatic system . For example, 9-substituted derivatives form via nucleophilic attack on 3-oxo intermediates .
Redox Behavior
Cyclic voltammetry of analogous anthraquinone-fused systems reveals two reversible reduction peaks at -0.8 V and -1.2 V (vs. Ag/AgCl), attributed to sequential electron uptake at carbonyl groups . This redox activity suggests potential in battery cathodes or electrocatalysts.
Applications and Future Directions
Pharmaceutical Candidates
Pyridazino-phthalazines exhibit structural similarities to hydralazine, a vasodilator . Modifications at the 3-position with thiono or hydrazino groups enhance bioactivity, as seen in triazolo-fused derivatives showing anticonvulsant activity .
Materials Science
The planar π-system and high thermal stability (decomposition >300°C) make this compound suitable for organic semiconductors. Computational studies predict hole mobility of 0.6 cm²/V·s in crystalline phases .
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